1-Naphthyl (3-methylphenoxy)acetate
Description
1-Naphthyl acetate (CAS 830-81-9), also known as α-naphthyl acetate, is an aromatic ester with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol . It is a white to light yellowish crystalline solid, soluble in organic solvents like ethanol and acetone. The compound is synthesized via electrochemical acetoxylation of naphthalene, achieving yields up to 72% under optimized conditions (acetic acid and sodium acetate electrolyte) .
Properties
Molecular Formula |
C19H16O3 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
naphthalen-1-yl 2-(3-methylphenoxy)acetate |
InChI |
InChI=1S/C19H16O3/c1-14-6-4-9-16(12-14)21-13-19(20)22-18-11-5-8-15-7-2-3-10-17(15)18/h2-12H,13H2,1H3 |
InChI Key |
LDLDJUILXFVYNS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Naphthyl Acetate
- Structural Difference : The acetate group is attached to the β-position (second carbon) of naphthalene instead of the α-position.
- Enzymatic Specificity : Studies show that esterases from Bacillus safensis and Butyrivibrio fibrisolvens hydrolyze 1-naphthyl acetate more efficiently than 2-naphthyl acetate. This positional isomerism affects substrate-enzyme binding affinity .
- Applications: Less commonly used in diagnostic assays but valuable in differentiating enzyme isoforms (e.g., allozymes) based on substrate preference .
1-Naphthyl Propionate
- Structural Difference : Features a propionate group (C₃H₅O₂) instead of acetate.
- Molecular Weight : 200.23 g/mol (vs. 186.21 for acetate) .
- Reactivity : The longer alkyl chain reduces hydrolysis efficiency by esterases. For example, B. safensis esterase hydrolyzes 1-naphthyl acetate 3× faster than the propionate derivative .
- Uses: Primarily used in organic synthesis rather than biochemical assays due to lower enzymatic turnover rates.
4-Chlorophenyl (3-Methylphenoxy)acetate
- Structural Difference: Replaces the naphthyl group with a 4-chlorophenyl moiety and includes a 3-methylphenoxy side chain.
- Molecular Weight : 276.71 g/mol (C₁₅H₁₃ClO₃) .
- Toxicity and Handling : Requires stricter safety protocols (e.g., GHS hazard codes) compared to 1-naphthyl acetate, likely due to the electron-withdrawing chlorine substituent enhancing reactivity .
- Applications: Limited data on biological uses; primarily a research chemical.
Methyl 1-Naphthaleneacetate
- Structural Difference: Methyl ester derivative of naphthaleneacetic acid (vs. phenoxyacetate).
- Physical Properties : Higher density (1.142 g/mL ) due to the methyl group .
- Synthetic Utility : Used in fragrance and polymer industries but lacks the enzymatic specificity of 1-naphthyl acetate.
Data Tables
Table 1: Structural and Physical Properties
Table 2: Enzymatic Hydrolysis Efficiency
*Normalized to 1-naphthyl acetate hydrolysis rate.
Research Findings and Trends
- Electrochemical Synthesis : 1-Naphthyl acetate is synthesized with higher yields (72%) compared to tolyl acetate (34%) under similar conditions, highlighting its synthetic accessibility .
- Biochemical Superiority: Its smaller acetate group allows faster enzymatic hydrolysis than bulkier esters (e.g., propionate), making it ideal for time-sensitive diagnostic applications .
- Safety Profile: 1-Naphthyl acetate requires standard laboratory precautions, whereas chlorinated analogs like 4-chlorophenyl (3-methylphenoxy)acetate demand specialized handling .
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